1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including furan rings, a hydroxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common approach is the condensation of 2-furyl ketone with a triazole derivative under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure consistent quality. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential antifungal or antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
1-Propanone, 1-(2-furanyl)-: A simpler analog with only one furan ring.
Ethanone, 1,2-di-2-furanyl-2-hydroxy-: Similar structure but lacks the triazole ring.
Uniqueness: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of both furan and triazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
107658-95-7 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1,2-bis(furan-2-yl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H11N3O4/c17-12(10-3-1-5-19-10)13(18,11-4-2-6-20-11)7-16-9-14-8-15-16/h1-6,8-9,18H,7H2 |
InChI Key |
IVDJVDKIECVRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CO3)O |
Origin of Product |
United States |
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